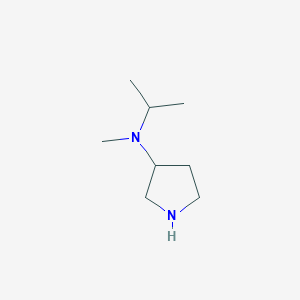

N-Isopropyl-N-methylpyrrolidin-3-amine

Description

N-Isopropyl-N-methylpyrrolidin-3-amine is a chiral bicyclic amine with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol . It exists in enantiomeric forms: the (R) -enantiomer (CAS 1353997-22-4) and the (S) -enantiomer (CAS 1018443-33-8) . The compound features a pyrrolidine ring substituted with isopropyl and methyl groups at the nitrogen atom and the 3-position, respectively. Its hydrochloride salt (C₈H₁₉ClN₂, MW 178.70) is also commercially available . This compound is primarily used as a building block in pharmaceutical synthesis due to its rigid pyrrolidine scaffold, which enhances conformational control in drug candidates .

Properties

IUPAC Name |

N-methyl-N-propan-2-ylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)10(3)8-4-5-9-6-8/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMOKJIWGMOVNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N-methylpyrrolidin-3-amine typically involves the reaction of pyrrolidine with isopropyl and methyl groups. One common method is the reductive amination of pyrrolidin-3-one with isopropylamine and formaldehyde, followed by reduction with a suitable reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-Isopropyl-N-methylpyrrolidin-3-amine is a nitrogen-containing organic compound classified as a tertiary amine. It features a pyrrolidine ring with an isopropyl group and a methyl group attached to the nitrogen atom at the 3-position. This structure gives the compound unique properties and potential applications in various fields.

Scientific Research Applications

The biological activity of this compound has been explored in various studies. It has potential psychoactive effects, which may be attributed to its interaction with neurotransmitter systems in the brain. Some research indicates that it may act as a stimulant or have anxiolytic properties, although comprehensive pharmacological profiles are still under investigation.

N-Isopropyl-1-methylpyrrolidin-3-amine has potential applications across various domains:

- Pharmaceuticals: Its psychoactive properties make it a candidate for research in drug development, particularly for conditions such as anxiety.

- Research: This compound is used in scientific research as a building block in organic synthesis and chemical research.

N-Isopropyl-1-methylpyrrolidin-3-amine shares structural similarities with several other compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylpyrrolidin-3-amine | Pyrrolidine ring with one methyl group | Lacks isopropyl group; less sterically hindered |

| N,N-Diisopropylamine | Two isopropyl groups attached to nitrogen | More sterically hindered; used as a base in reactions |

| 1-(Isopropyl)-2-pyrrolidinone | Contains a carbonyl group adjacent to the pyrrolidine ring | Different functional group alters reactivity |

Mechanism of Action

The mechanism of action of N-Isopropyl-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets in the body. It is known to block the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in enhanced stimulation and arousal, as well as improved cognitive function and mood.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below compares N-Isopropyl-N-methylpyrrolidin-3-amine with key analogs:

Key Observations:

Ring Size and Strain: The pyrrolidine ring in the target compound introduces moderate ring strain compared to piperidine analogs (e.g., Isopropyl-piperidin-3-ylmethyl-amine), which have a more flexible six-membered ring .

Lipophilicity :

- The benzyl group in N-Benzyl-N-methylpyrrolidin-3-amine increases lipophilicity (logP ~2.5 estimated) compared to the target compound (logP ~1.8), impacting membrane permeability .

Stereochemical Complexity: The target compound’s enantiomers ((R)- and (S)-forms) are critical for asymmetric synthesis, whereas non-chiral analogs (e.g., pyrazole derivatives in ) lack this feature.

Biological Activity

N-Isopropyl-N-methylpyrrolidin-3-amine (also referred to as N-Isopropyl-1-methylpyrrolidin-3-amine) is a nitrogen-containing organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on current research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidine structure, which includes an isopropyl and a methyl group attached to the nitrogen atom. The molecular formula is , and it features a chiral center at the third carbon of the pyrrolidine ring, contributing to its stereochemical properties.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Neuroprotective Effects : The compound has shown promise as a neuroprotective agent, potentially influencing neurotransmitter systems involved in mood regulation and cognitive function. Studies suggest it may be beneficial in treating neurodegenerative diseases due to its ability to modulate neurochemical pathways.

- Psychoactive Properties : Preliminary investigations have noted potential psychoactive effects, including stimulant and anxiolytic properties. These effects are likely linked to its interaction with various neurotransmitter systems in the brain .

- Antimicrobial Activity : There is growing interest in the compound's antimicrobial properties, with studies exploring its efficacy against various pathogens.

- Anticancer Potential : Research has also suggested that this compound may possess anticancer properties, although detailed studies are still required to elucidate these effects fully .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Modulation : The compound may bind to neurotransmitter receptors, modulating their activity and leading to various physiological effects.

- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects. For instance, certain studies have indicated that it could inhibit secretion mechanisms in pathogenic bacteria .

Research Findings and Case Studies

A summary of significant research findings related to this compound is presented below:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.